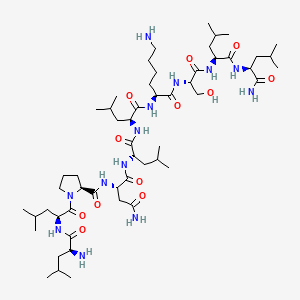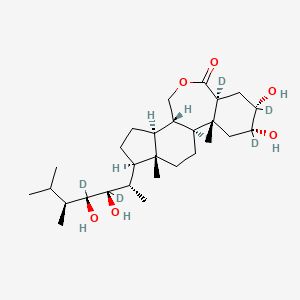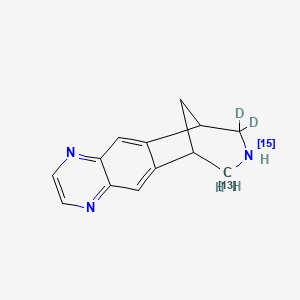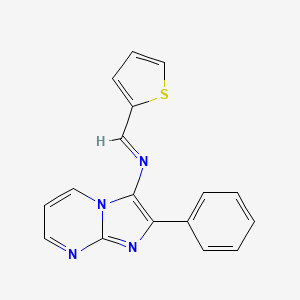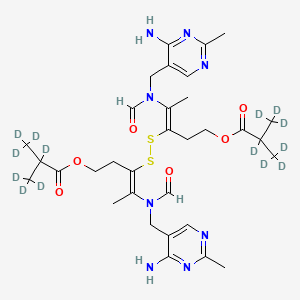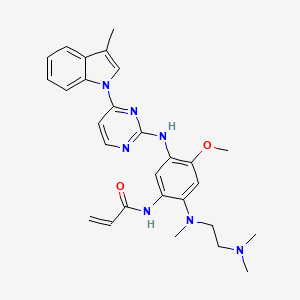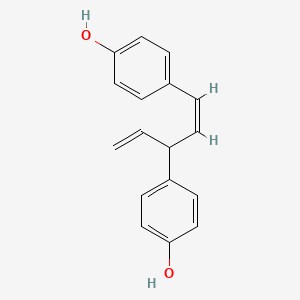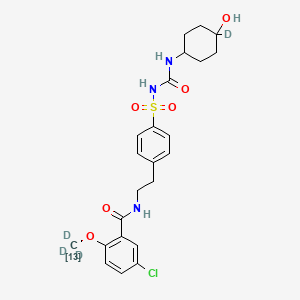
4-trans-Hydroxy glibenclamide-13C,d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-trans-Hydroxy glibenclamide-13C,d4 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of 4-trans-Hydroxy glibenclamide, which is a metabolite of glibenclamide, a well-known antidiabetic drug. The isotopic labeling makes it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics .
準備方法
The synthesis of 4-trans-Hydroxy glibenclamide-13C,d4 involves the incorporation of carbon-13 and deuterium into the 4-trans-Hydroxy glibenclamide molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
4-trans-Hydroxy glibenclamide-13C,d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-trans-Hydroxy glibenclamide-13C,d4 is widely used in scientific research, including:
Chemistry: It is used as a tracer in studies of chemical reactions and mechanisms.
Biology: It is used to study the metabolism and pharmacokinetics of glibenclamide and its metabolites.
Medicine: It is used in the development of new antidiabetic drugs and in the study of drug interactions.
Industry: It is used in the quality control and validation of pharmaceutical products
作用機序
The mechanism of action of 4-trans-Hydroxy glibenclamide-13C,d4 is similar to that of glibenclamide. It inhibits ATP-sensitive potassium channels, leading to the depolarization of pancreatic beta cells and the subsequent release of insulin. This action helps to lower blood glucose levels. The isotopic labeling allows for detailed studies of the drug’s pharmacokinetics and metabolism .
類似化合物との比較
4-trans-Hydroxy glibenclamide-13C,d4 is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:
4-trans-Hydroxy glibenclamide: The non-labeled version of the compound.
4-trans-Hydroxy glibenclamide-d5: Labeled with deuterium only.
Glibenclamide: The parent compound, used as an antidiabetic drug .
特性
分子式 |
C23H28ClN3O6S |
|---|---|
分子量 |
515.0 g/mol |
IUPAC名 |
5-chloro-N-[2-[4-[(4-deuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3,18D |
InChIキー |
IUWSGCQEWOOQDN-DVTZPOFQSA-N |
異性体SMILES |
[2H]C1(CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O[13C]([2H])([2H])[2H])O |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


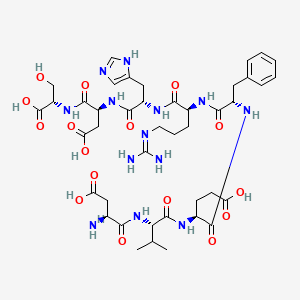
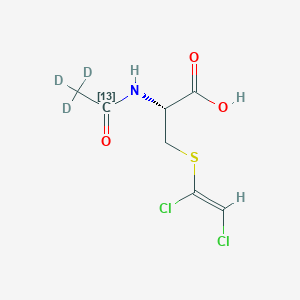
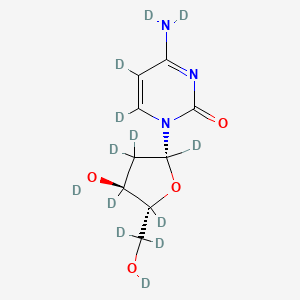
![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)
![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
